molecular formula C22H21NO6 B11400949 N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400949
M. Wt: 395.4 g/mol
InChI Key: ZPJRRDFXBFIVQX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a chromenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the chromenyl acetamide group through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions like pH, temperature, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H21NO6/c1-12-15-5-7-17(26-3)13(2)21(15)29-22(25)16(12)9-20(24)23-10-14-4-6-18-19(8-14)28-11-27-18/h4-8H,9-11H2,1-3H3,(H,23,24)

InChI Key

ZPJRRDFXBFIVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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